

Application Note: Quantification of Norcocaine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Norcocaine

Cat. No.: B1214116

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Introduction

Norcocaine is a pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver. Its quantification in plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies of cocaine metabolism. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **norcocaine** in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol provides researchers, scientists, and drug development professionals with a detailed procedure for accurate and precise **norcocaine** quantification.

Materials and Methods

Reagents and Chemicals

- **Norcocaine** standard and **norcocaine**-d3 (internal standard, IS) were obtained from a certified reference material provider.
- HPLC-grade methanol, acetonitrile, and water were purchased from a reputable supplier.
- Formic acid (LC-MS grade) was also sourced from a reliable vendor.
- Human plasma was obtained from a certified biobank and stored at -80°C until use.

- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) were used for sample preparation.[\[1\]](#)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of gradient elution was used.
- The HPLC was coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data acquisition and processing were performed using the instrument's corresponding software.

Experimental Protocols

1. Preparation of Standards and Quality Control Samples

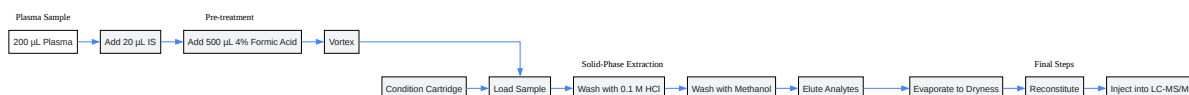
Stock solutions of **norcocaine** and **norcocaine**-d3 were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

2. Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is a critical step for removing plasma proteins and other interfering substances.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Pre-treatment: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of **norcocaine**-d3) and 500 µL of 4% formic acid in water.[\[2\]](#) Vortex for 30 seconds.
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove polar interferences.
- Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (70:20:10 v/v/v).^[4]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.



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Figure 1. Solid-Phase Extraction Workflow.

3. LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: Liquid Chromatography Conditions

Parameter	Value
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 μ m)[2]
Mobile Phase A	0.1% Formic Acid in Water[2]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2]
Flow Rate	0.3 mL/min
Injection Volume	5 μ L[2]
Column Temperature	40°C
Gradient Elution	0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B

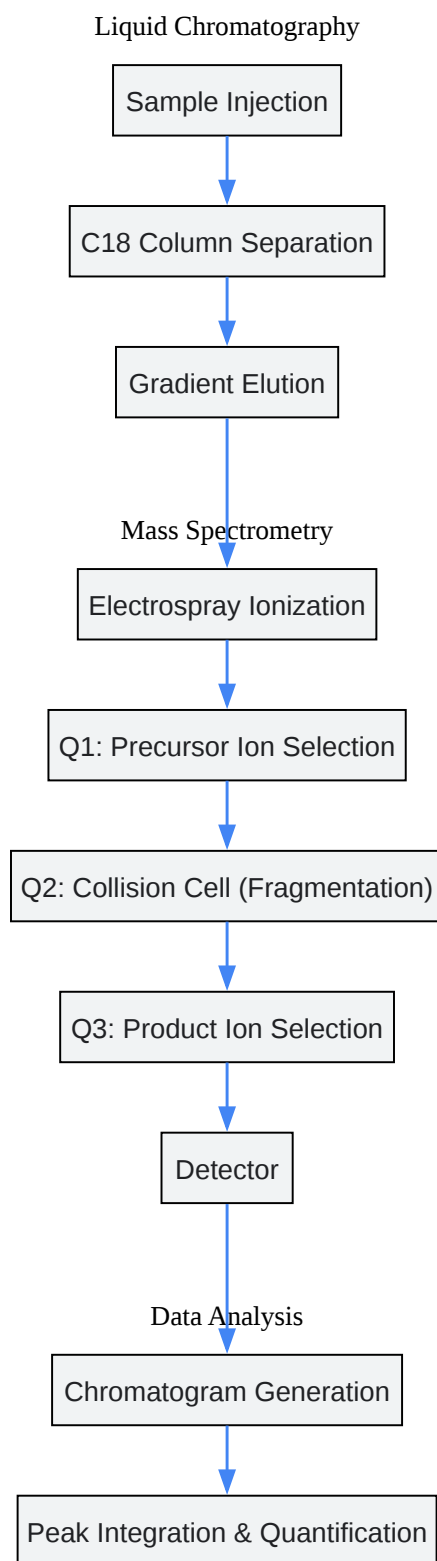
Table 2: Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Medium
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP)	Collision Energy (CE)
Norcocaine	290.1	168.1	60	25
Norcocaine (Qualifier)	290.1	82.1	60	35
Norcocaine-d3 (IS)	293.1	171.1	60	25

Note: It is important to optimize these parameters on the specific instrument being used.



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Figure 2. LC-MS/MS Analytical Workflow.

Data Presentation and Performance Characteristics

The method was validated according to regulatory guidelines.

Table 4: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal

Conclusion

This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of **norcocaine** in human plasma. The described solid-phase extraction protocol provides efficient sample clean-up, and the optimized LC-MS/MS parameters allow for accurate and precise measurements. This method is suitable for use in clinical and forensic toxicology, as well as in research settings for pharmacokinetic and drug metabolism studies.

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